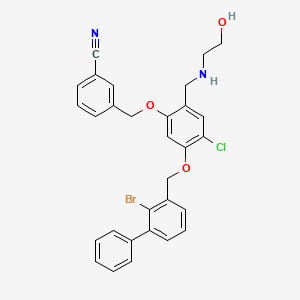
Benzyl phenyl ether derivative 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PD-1/PD-L1-IN-20 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in the immune evasion of cancer cells, making PD-1/PD-L1 inhibitors a significant focus in cancer immunotherapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-20 typically involves multiple steps, including the formation of biphenyl derivatives, which are known for their efficacy in inhibiting the PD-1/PD-L1 interaction . The synthetic route often includes:
Formation of Biphenyl Core: This step involves coupling reactions such as Suzuki-Miyaura coupling.
Functionalization: Introduction of functional groups to enhance binding affinity and specificity.
Purification: Techniques like recrystallization and chromatography are used to purify the final product.
Industrial Production Methods
Industrial production methods for PD-1/PD-L1-IN-20 are designed to be scalable and cost-effective. These methods often involve:
Batch Processing: Large-scale synthesis in batch reactors.
Continuous Flow Chemistry: Enhances efficiency and scalability.
Quality Control: Rigorous testing to ensure purity and efficacy.
化学反応の分析
Types of Reactions
PD-1/PD-L1-IN-20 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with others to modify activity.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Like sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions are typically derivatives of the original compound, designed to enhance its inhibitory activity against PD-1/PD-L1 .
科学的研究の応用
PD-1/PD-L1-IN-20 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of protein-protein interactions.
Biology: Investigates the role of PD-1/PD-L1 in immune evasion.
作用機序
PD-1/PD-L1-IN-20 exerts its effects by binding to the PD-1 or PD-L1 proteins, preventing their interaction. This blockade restores the activity of T cells, enhancing the immune response against cancer cells . The molecular targets include the PD-1 receptor on T cells and the PD-L1 ligand on cancer cells .
類似化合物との比較
Similar Compounds
Nivolumab: A monoclonal antibody targeting PD-1.
Pembrolizumab: Another monoclonal antibody against PD-1.
Atezolizumab: Targets PD-L1.
Uniqueness
PD-1/PD-L1-IN-20 is unique due to its small-molecule nature, offering advantages such as oral bioavailability and better tumor penetration compared to monoclonal antibodies .
特性
分子式 |
C30H26BrClN2O3 |
|---|---|
分子量 |
577.9 g/mol |
IUPAC名 |
3-[[5-[(2-bromo-3-phenylphenyl)methoxy]-4-chloro-2-[(2-hydroxyethylamino)methyl]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C30H26BrClN2O3/c31-30-24(10-5-11-26(30)23-8-2-1-3-9-23)20-37-29-16-28(25(15-27(29)32)18-34-12-13-35)36-19-22-7-4-6-21(14-22)17-33/h1-11,14-16,34-35H,12-13,18-20H2 |
InChIキー |
WFKSDDBJJFYOET-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2Br)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CNCCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


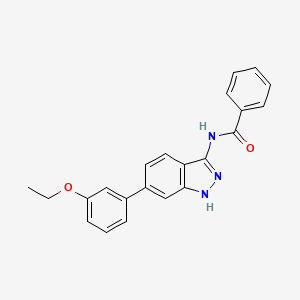
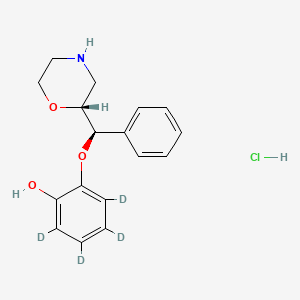
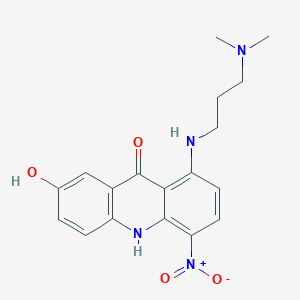
![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)
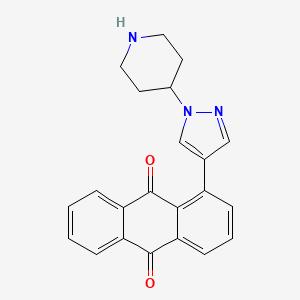
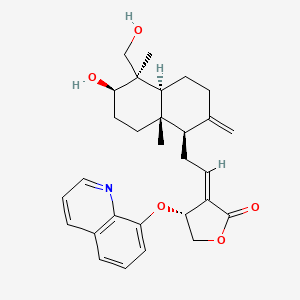
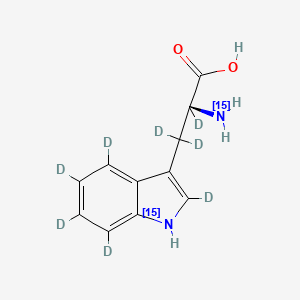
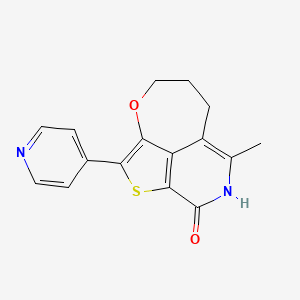
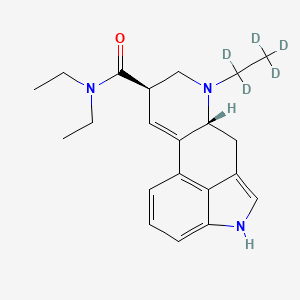
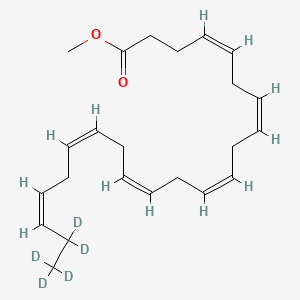
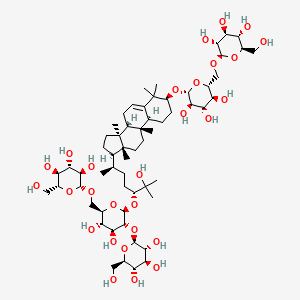

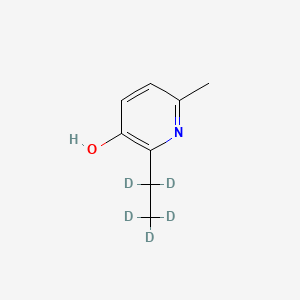
![6,7-Dimethyl-1'-[(7-Methyl-1h-Indazol-5-Yl)carbonyl]spiro[chromene-2,4'-Piperidin]-4(3h)-One](/img/structure/B12418048.png)
